N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chloro-3-nitrobenzamide
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Overview
Description
The compound “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chloro-3-nitrobenzamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines have a wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of nitrogen-containing heterocycle. The acetyl, chloro, and nitro groups would be attached at specific positions on this ring and the benzamide moiety .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitro and chloro groups, as well as the electron-donating acetyl group. These groups could potentially direct and influence various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the chloro group could influence its lipophilicity .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the formation of heterocyclic rings, especially those containing nitrogen, has led to the development of methodologies for synthesizing complex molecules, including quinazolinones and tetrahydroquinazolines. These compounds have been studied for their potential applications in medicinal chemistry and materials science. For instance, the condensation of o-aminobenzamide with aldehydes and Schiff bases has been explored to yield 2-aryl-4(3H)-quinazolinones, highlighting the versatility of these chemical reactions in synthesizing nitrogen-containing heterocycles (Hanumanthu et al., 1976).
Antibacterial and Antifungal Activity
The exploration of metal complexes with thiosemicarbazone Schiff bases derived from chloroquinolines, including studies on their antibacterial and antifungal properties, provides insight into the potential of nitrogen-containing compounds for therapeutic applications. These complexes have been tested against various bacterial and fungal strains, showing significant activity, which indicates the potential of similar compounds in developing new antimicrobial agents (Melha, 2008).
Synthetic Route Development
The development of practical and scalable synthetic routes for complex molecules is crucial in pharmaceutical manufacturing. For example, the synthesis of YM758 monophosphate, a potent If channel inhibitor, demonstrates the importance of finding efficient synthetic pathways that minimize the use of unstable intermediates and avoid extensive purification steps. This approach is relevant for the synthesis of other complex molecules, including N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chloro-3-nitrobenzamide, emphasizing the need for innovative synthetic methodologies in drug development (Yoshida et al., 2014).
Pro-Drug Systems
The investigation into bioreductively activated pro-drug systems, especially those incorporating nitrofuran groups, provides a framework for developing targeted therapeutic agents. These systems are designed to release active drugs selectively in hypoxic tumor environments, thereby enhancing the efficacy and reducing the side effects of cancer treatments. Research into nitrofuranylmethyl derivatives and their potential as pro-drugs underscores the significance of chemical modifications in achieving targeted drug delivery and therapeutic outcomes (Berry et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-4-6-14(10-16(12)21)20-18(24)13-5-7-15(19)17(9-13)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEIJAUDIHMRST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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